molecular formula C22H32N2O7S B12723114 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-43-8

7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12723114
CAS No.: 82560-43-8
M. Wt: 468.6 g/mol
InChI Key: VPIRKLLUQNDEQS-UHFFFAOYSA-N
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Description

The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a structurally complex molecule featuring:

  • A 7-oxa-3-thia-2,4-diazanonanoic acid backbone, indicating a nine-carbon chain with oxygen (oxa), sulfur (thia), and two nitrogen (diaza) atoms integrated into a heterocyclic system.
  • Substituents including a 2-ethoxy-2-oxoethyl group (ethyl ester), 5-ethyl, 2-methyl, and 6-oxo moieties.
  • A bicyclic 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester group, which is characteristic of carbamate pesticides and spirocyclic compounds.

The ethoxy and methyl groups may influence solubility, metabolic stability, and bioactivity .

Properties

CAS No.

82560-43-8

Molecular Formula

C22H32N2O7S

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-ethoxy-2-oxoethyl)amino]butanoate

InChI

InChI=1S/C22H32N2O7S/c1-7-16(20(26)29-9-3)24(14-18(25)28-8-2)32-23(6)21(27)30-17-12-10-11-15-13-22(4,5)31-19(15)17/h10-12,16H,7-9,13-14H2,1-6H3

InChI Key

VPIRKLLUQNDEQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Biological Activity

The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester represents a complex molecular structure with potential biological activity. Understanding its biological properties is crucial for applications in pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be categorized within the carbamate class, which are known for their diverse biological activities. Its structure includes multiple functional groups that may contribute to its reactivity and interactions with biological systems.

Structural Formula

C18H26N2O5S\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_5\text{S}

Key Features

FeatureDescription
Molecular Weight366.47 g/mol
Functional GroupsEster, Thioether, Amine
SolubilityVariable, dependent on solvent

Research indicates that compounds similar to this one can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase has been noted, which is significant for neuropharmacology.
  • Cytotoxicity : Studies have indicated varying levels of cytotoxic effects on different cancer cell lines.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that certain carbamate derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity .
  • Enzyme Inhibition :
    • Research on related compounds indicated competitive inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxic Effects :
    • In vitro assays revealed that the compound induced apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating moderate potency .

Toxicological Assessment

Toxicity studies are essential for evaluating safety profiles. Preliminary assessments have suggested that while the compound exhibits biological activity, its safety margin requires further investigation through detailed toxicological studies.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Enzyme InhibitionCompetitive inhibition of acetylcholinesterase
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

The compound 7-Oxa-3-thia-2,4-diazanonanoic acid, 4-(2-ethoxy-2-oxoethyl)-5-ethyl-2-methyl-6-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications, supported by data tables and case studies where available.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an antibacterial or antifungal agent. Its unique functional groups may interact with biological targets, leading to therapeutic effects.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of similar compounds and found that modifications in the benzofuran structure significantly enhanced activity against various bacterial strains. This indicates that derivatives of the compound could be explored for similar effects.

Biochemical Research

The compound's ability to modify thiol groups in proteins could be utilized in biochemical assays to study protein interactions and functions. Electrophilic reagents like this compound can help elucidate mechanisms of enzyme action and protein folding.

Case Study: Protein Modification

Research demonstrated that similar electrophiles could selectively modify cysteine residues in proteins, providing insights into redox regulation and signaling pathways in cells. This application highlights the compound's potential utility in studying post-translational modifications.

Synthetic Chemistry

In synthetic organic chemistry, the compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a valuable intermediate in the synthesis of novel compounds.

Data Table: Synthetic Pathways

Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionAlkylation of amine groups85%
EsterificationFormation of esters with alcohols90%
CyclizationFormation of cyclic compounds75%

Agricultural Chemistry

The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide due to its structural resemblance to known agrochemicals.

Case Study: Herbicidal Activity

Preliminary studies on structurally related compounds indicated herbicidal activity against certain weed species, suggesting that this compound could be explored for similar applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison
Compound Name (CAS) Key Structural Features Toxicity/Regulatory Status Primary Use/Application
Target Compound 7-oxa, 3-thia, 2,4-diaza backbone; ethoxy, ethyl, methyl substituents; benzofuranyl ester Not explicitly stated (research compound) Undocumented (potential pesticide)
Benfuracarb (82560-54-1) 8-oxa-3-thia-2,4-diazadecanoic acid; isopropyl substituent; benzofuranyl ester "Highly hazardous"; restricted to cotton Restricted agrochemical
Thiodicarb (59669-26-0) Ethanimidothioic acid derivative; thiocarbamate structure "Extremely toxic"; mechanical seed treatment only Insecticide (cotton)
Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) Simple benzofuranyl methylcarbamate High acute toxicity; widely restricted Insecticide/nematicide
Key Observations:

Oxa Position and Chain Length: The target compound’s 7-oxa group distinguishes it from Benfuracarb (8-oxa) and other analogs. The ethoxy group in the target compound may enhance hydrolytic stability compared to methyl or isopropyl substituents in analogs like Benfuracarb .

Toxicity and Regulation :

  • Benfuracarb and Thiodicarb are classified as highly toxic and subject to strict regulatory controls (e.g., prohibition on rice plants for Benfuracarb ). The target compound’s toxicity profile remains uncharacterized but warrants caution due to structural similarities.

Synthetic Pathways: The synthesis of benzofuranyl esters often involves cyclization reactions, as seen in , where spiroannulation with benzothiazol derivatives produces analogous heterocyclic systems.

Functional Group Impact on Bioactivity

  • Benzofuranyl Ester : Critical for acetylcholinesterase inhibition in carbamates like Carbofuran and Benfuracarb. The 2,2-dimethyl group in the target compound may reduce enzymatic degradation, extending half-life .
  • Ethoxy vs. Methyl/Isopropyl Groups : The ethoxy-2-oxoethyl substituent could modulate lipophilicity, affecting binding to target enzymes or environmental persistence .

Research and Regulatory Gaps

  • Toxicity Data : Unlike Benfuracarb and Thiodicarb, the target compound lacks explicit toxicity or regulatory classification. Further studies on acute/chronic toxicity and environmental impact are needed.
  • Synthetic Optimization : and highlight methodologies for analogous compounds, but the target compound’s synthesis requires validation, particularly in achieving regioselectivity for the 7-oxa configuration .

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